[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
Description
[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is a cyclohexane-derived compound featuring a cyclopropylamine-acetyl moiety and an acetic acid functional group. Its structure comprises a cyclohexyl backbone with substituents at the 2-position: an acetylated cyclopropylamino group and an amino-linked acetic acid chain.
Properties
IUPAC Name |
2-[[2-[acetyl(cyclopropyl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-9(16)15(10-6-7-10)12-5-3-2-4-11(12)14-8-13(17)18/h10-12,14H,2-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYPIASWPBFTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCCC2NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226140 | |
| Record name | Glycine, N-[2-(acetylcyclopropylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353985-87-1 | |
| Record name | Glycine, N-[2-(acetylcyclopropylamino)cyclohexyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353985-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-(acetylcyclopropylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting with the preparation of the cyclopropyl and cyclohexyl intermediates. These intermediates are then subjected to acetylation and amination reactions under controlled conditions. Common reagents used in these reactions include acetyl chloride, cyclohexylamine, and cyclopropylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between [2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid and its analogs:
Key Comparative Insights
Positional Isomerism: The target compound and its 4-position analog ([4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid, Ref: 10-F085000) differ in substituent placement. The 2-position may confer distinct steric interactions in binding pockets compared to the 4-position isomer, affecting target affinity .
The absence of a cyclohexyl ring in 2-[cyclopropyl(methyl)amino]acetic acid (CAS 1094909-72-4) simplifies the structure, likely reducing steric hindrance and metabolic stability .
Polarity and Solubility: The 4-hydroxyphenyl group in 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid (CAS 1218428-06-8) enhances polarity, suggesting improved aqueous solubility compared to the acetylated target compound .
Lipophilicity and Bioavailability: The (E)-3-phenylpropenyl substituent in 2-[cyclopropyl-[(E)-3-phenylprop-2-enyl]amino]acetic acid (AGN-PC-0AF7YH) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce metabolic clearance rates .
Biological Activity
[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an acetyl group attached to a cyclopropyl amino moiety, which may enhance its biological activity through specific interactions with biological targets.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity and leading to downstream effects in cellular pathways.
- Receptor Modulation : It could interact with various receptors, influencing physiological responses.
- Reactive Intermediate Formation : The presence of functional groups allows for the formation of reactive intermediates that can interact with cellular components, contributing to its biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | S. aureus | 0.0048 |
| Compound C | C. albicans | 0.039 |
These findings suggest that this compound could exhibit similar antimicrobial efficacy.
Anticancer Activity
Preliminary studies on structurally related compounds have demonstrated promising anticancer activities:
- Cell Line Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including leukemic and prostate cancer cells.
- Mechanistic Insights : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of key signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of a series of cyclopropyl-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between structural features and antimicrobial potency.
- Anticancer Potential : Another investigation focused on the cytotoxicity of cyclohexylamine derivatives in various cancer cell lines. The results highlighted significant growth inhibition in treated cells compared to controls.
Q & A
Q. What synthetic routes are recommended for [2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid, and how are key intermediates purified?
- Methodology : The compound can be synthesized via multi-step organic reactions. A common approach involves:
Cyclopropane Ring Formation : Introduce the cyclopropyl group using methyl 2-chloro-2-cyclopropylideneacetate or similar reagents under controlled temperature (-10°C to 25°C) to avoid ring-opening .
Acetylation : React the cyclopropyl-cyclohexylamine intermediate with acetic anhydride in dichloromethane at 0–5°C for 2 hours .
Glycine Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the acetic acid moiety .
- Purification : Column chromatography (silica gel, 60–80% ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Monitor by TLC (Rf = 0.3–0.4) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : - and -NMR to confirm cyclopropane ring integrity (δ 1.2–1.5 ppm for cyclopropane protons) and acetyl group (δ 2.1 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN/0.1% formic acid gradient) to assess purity (>98%) and molecular ion [M+H]+ at m/z 256.3 .
- Functional Group Analysis :
- FT-IR : Peaks at 1720 cm (C=O stretch, acetyl) and 1650 cm (amide I) .
Advanced Research Questions
Q. How can reaction yields be optimized while preserving the cyclopropane ring’s stability?
- Challenge : The cyclopropane ring is prone to ring-opening under acidic/basic conditions or high temperatures .
- Solutions :
- Low-Temperature Reactions : Conduct acetylation and coupling steps at ≤5°C .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine during cyclopropane formation to minimize side reactions .
- By-Product Mitigation : Add molecular sieves (3Å) to absorb water in glycine coupling, reducing hydrolysis .
Q. How to resolve contradictions in reported biological activity data (e.g., neuroprotective vs. pro-inflammatory effects)?
- Case Study : Discrepancies may arise from assay conditions (e.g., cell type, concentration).
- Methodological Adjustments :
- Orthogonal Assays : Combine MTT cell viability assays with ELISA (e.g., TNF-α/IL-6 quantification) to distinguish cytotoxic vs. immunomodulatory effects .
- Structural Validation : Confirm compound stability in assay media via LC-MS to rule out degradation artifacts .
- Dose-Response Curves : Test 0.1–100 µM ranges to identify biphasic effects (e.g., hormesis) .
Q. What strategies are effective for designing analogues with enhanced bioactivity?
- Rational Design :
- Conformational Constraints : Replace cyclohexyl with bicyclic groups (e.g., norbornane) to restrict rotational freedom, improving target binding .
- Bioisosteres : Substitute the acetyl group with trifluoroacetyl (enhanced metabolic stability) or sulfonamide (improved solubility) .
- Screening Workflow :
In Silico Docking : Use AutoDock Vina to predict binding affinity to targets like Src-STAT3 .
SAR Analysis : Test substituents at the cyclopropane position (e.g., methyl, halogen) to map steric/electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
